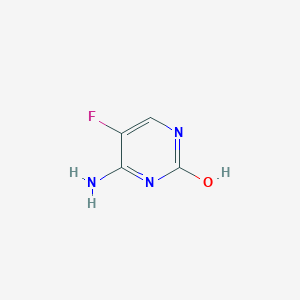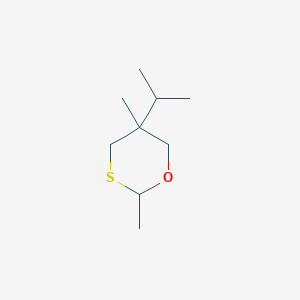
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane, also known as DPTSO, is a sulfur-containing heterocyclic compound that has gained attention in scientific research due to its unique chemical properties. DPTSO is a cyclic sulfite ester that can be synthesized through various methods and has been found to have potential applications in the fields of organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been found to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways.
Biochemische Und Physiologische Effekte
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been found to have various biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis in cancer cells. In animal studies, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been found to have neuroprotective effects and to improve cognitive function in mice with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is its high purity and yield when synthesized through the reaction of 2,5-dimethyl-2,5-hexanediol with sulfur trioxide. However, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is highly reactive and unstable, which can make it difficult to handle in lab experiments. Additionally, the mechanism of action of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane. In medicinal chemistry, further studies are needed to determine the potential of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane as an anticancer agent and a treatment for Alzheimer's disease. In material science, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane can be further explored as a crosslinking agent for the synthesis of polymer networks with unique properties. Additionally, further studies are needed to understand the mechanism of action of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane and to design experiments to study its effects in cells and animals.
Synthesemethoden
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane can be synthesized through several methods, including the reaction of 2,5-dimethyl-2,5-hexanediol with sulfur trioxide, the reaction of 2,5-dimethyl-2,5-hexanediol with sulfur dioxide and oxygen, and the reaction of 2,5-dimethyl-2,5-hexanediol with sulfuric acid and hydrogen peroxide. The most commonly used method is the reaction of 2,5-dimethyl-2,5-hexanediol with sulfur trioxide, which yields 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been extensively studied for its potential applications in various scientific fields. In organic synthesis, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been used as a reagent for the synthesis of various organic compounds, including sulfones, sulfoxides, and sulfonamides. In medicinal chemistry, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been found to have potential as an anticancer agent, as well as a potential treatment for Alzheimer's disease. In material science, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been used as a crosslinking agent for the synthesis of polymer networks.
Eigenschaften
CAS-Nummer |
124898-64-2 |
|---|---|
Produktname |
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane |
Molekularformel |
C9H18OS |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
2,5-dimethyl-5-propan-2-yl-1,3-oxathiane |
InChI |
InChI=1S/C9H18OS/c1-7(2)9(4)5-10-8(3)11-6-9/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
FZJZRILEYYXFBY-UHFFFAOYSA-N |
SMILES |
CC1OCC(CS1)(C)C(C)C |
Kanonische SMILES |
CC1OCC(CS1)(C)C(C)C |
Synonyme |
1,3-Oxathiane,2,5-dimethyl-5-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



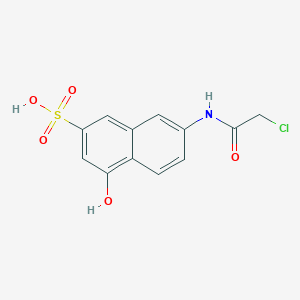
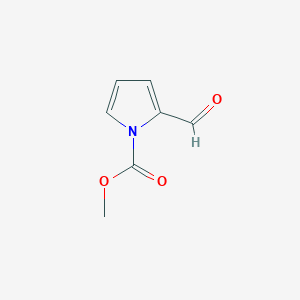
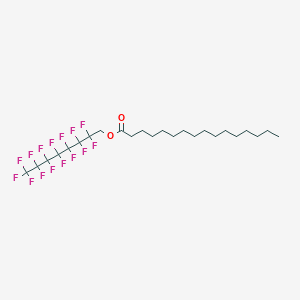
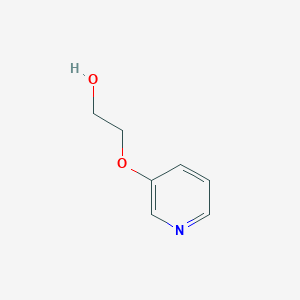
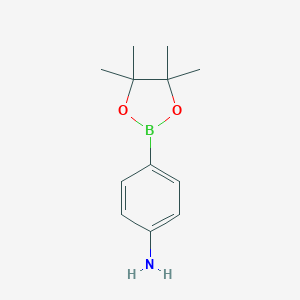
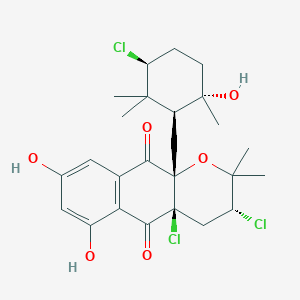
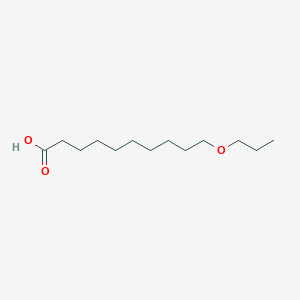
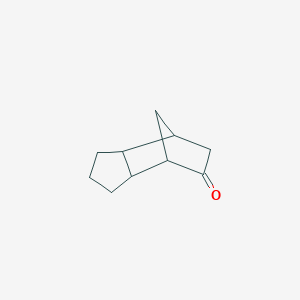
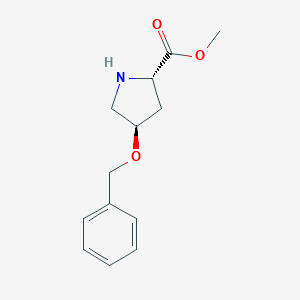
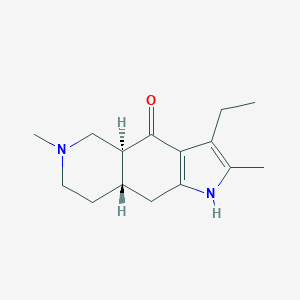

![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)
